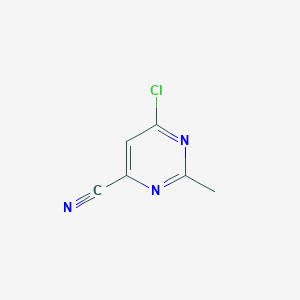

6-Chloro-2-methylpyrimidine-4-carbonitrile

Descripción

Historical Context of Pyrimidine Derivatives in Organic Chemistry

The development of pyrimidine chemistry represents one of the most significant achievements in heterocyclic organic chemistry, with its foundations established in the nineteenth century through pioneering research efforts. Although pyrimidine derivatives such as alloxan were known in the early nineteenth century, a laboratory synthesis of a pyrimidine was not carried out until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This groundbreaking work established the fundamental synthetic approaches that would later enable the development of more complex pyrimidine derivatives, including halogenated variants such as this compound.

The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, establishing the nomenclature system that continues to be used in contemporary chemical literature. The parent compound was first prepared by Gabriel and Colman in 1900, by conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These early synthetic methodologies laid the groundwork for understanding pyrimidine reactivity patterns and enabled the subsequent development of functionalized derivatives incorporating various substituents including halogens and cyano groups.

The evolution of pyrimidine synthesis throughout the twentieth century has been characterized by increasing sophistication in synthetic methodologies and growing recognition of the biological significance of these compounds. The pyrimidine ring system has wide occurrence in nature as substituted and ring fused compounds and derivatives, including the nucleotides cytosine, thymine and uracil, thiamine (vitamin B1) and alloxan. This natural prevalence has driven extensive research into synthetic pyrimidine derivatives, leading to the development of compounds such as this compound, which combine multiple functional groups to achieve enhanced reactivity and biological activity.

Contemporary research has demonstrated that pyrimidine derivatives exhibit tremendous biological significance across multiple therapeutic areas. Drugs having the pyrimidine motif have manifested to exhibit gratifying biological activity like anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive activities. This heterocycle, being a significant endogenous component of the body, the pyrimidine derivatives can easily interact with enzymes, genetic materials, and bio components within the cell. The recognition of these biological properties has intensified interest in developing novel pyrimidine derivatives with enhanced therapeutic potential, positioning compounds like this compound as valuable synthetic intermediates.

Structural Significance of Halogen-Substituted Pyrimidines

Halogen substitution in pyrimidine derivatives fundamentally alters the electronic properties and reactivity patterns of these heterocyclic compounds, creating opportunities for enhanced synthetic utility and biological activity. The incorporation of chlorine atoms into pyrimidine structures, as exemplified by this compound, introduces significant electronic effects that influence both chemical reactivity and biological interactions. Research has demonstrated that the individual characteristics of the different spectra of the substituted pyrimidines can be rationalized in terms of variations in electronic and geometrical structures of the molecule depending on the localization and the electronegativity of the substituent.

The positioning of halogen substituents on the pyrimidine ring system creates distinct reactivity profiles that can be exploited in synthetic transformations. Studies examining halogenated pyrimidines have shown that variations in electronic and geometrical structures of the molecule depend significantly on the localization and the electronegativity of the substituent. In the case of this compound, the chlorine atom at position six creates an electron-withdrawing effect that enhances the electrophilic character of the pyrimidine ring, facilitating nucleophilic substitution reactions and other synthetic transformations.

| Property | This compound | Reference Compound |

|---|---|---|

| Molecular Formula | Carbon Six Hydrogen Four Chlorine Nitrogen Three | Carbon Five Hydrogen Four Nitrogen Two |

| Molecular Weight | 153.57 | 80.09 |

| CAS Number | 1192064-60-0 | 289-95-2 |

| Physical Form | Powder | Liquid |

| Storage Temperature | 4°C | Room Temperature |

The electron-withdrawing nature of the chlorine substituent in this compound significantly influences the compound's chemical behavior and synthetic utility. This electronic effect, combined with the presence of the cyano group at position four, creates a synergistic enhancement of electrophilic character that facilitates various chemical transformations. Research findings indicate that the chlorine atom's presence enhances binding affinity in biological systems due to its electronegative nature, facilitating interactions through hydrogen bonding and electrostatic forces.

Halogenated pyrazolo[1,5-a]pyrimidines have been found to possess anxiolytic properties, their synthesis has been explored with the aim of assessing their potential effectiveness in addressing anxiety disorders. While this specific research focuses on pyrazolo-fused systems, it demonstrates the broader significance of halogen substitution in pyrimidine-containing compounds for pharmaceutical applications. The structural modifications introduced by halogen substitution create opportunities for developing compounds with enhanced selectivity and reduced side effects compared to their non-halogenated counterparts.

Role of Cyano Groups in Heterocyclic Compound Reactivity

The cyano functional group represents one of the most versatile and reactive moieties in organic synthesis, providing multiple pathways for chemical transformation and heterocycle construction. The cyano group is a valuable and readily available functional group for the preparation of various functional groups, such as amines, carboxylic acids, and ketones. In the context of this compound, the cyano substituent at position four creates unique reactivity patterns that distinguish this compound from other pyrimidine derivatives and enable its use as a synthetic intermediate in complex molecule synthesis.

The polarity of the carbon-nitrogen bond of the cyano group means that this reagent can react with nucleophiles and electrophiles, giving rise to heterocycles with one or several heteroatoms in the ring. This dual reactivity of the cyano group enables diverse synthetic transformations, including cyclization reactions, nucleophilic additions, and electrophilic substitutions. The presence of the cyano group in this compound provides a reactive site that can be readily modified to introduce additional functionality or to facilitate ring-forming reactions.

Recent research has highlighted the application of the cyano group as a radical acceptor in cascade reactions, which provides diverse opportunities for the convenient construction of various important heterocycles and carbocycles. Such synthetic strategies will open new ways for the rapid buildup of molecular complexity. The incorporation of cyano functionality into halogenated pyrimidines, as exemplified by this compound, creates compounds with enhanced synthetic utility and expanded reaction possibilities.

| Synthetic Transformation | Reactivity Pattern | Product Type |

|---|---|---|

| Nucleophilic Addition | Cyano group as electrophile | Imine derivatives |

| Reduction Reactions | Cyano to amine conversion | Primary amines |

| Hydrolysis | Cyano to carboxyl conversion | Carboxylic acids |

| Cyclization | Intramolecular ring formation | Fused heterocycles |

The strategic positioning of the cyano group in this compound enables selective functionalization reactions that can be used to construct more complex molecular architectures. Research has demonstrated that forming carbon-heteroatom and carbon-carbon bonds in pyrimidine derivatives would typically necessitate a (pseudo)halide precursor and require nucleophilic aromatic substitution or metal-catalysed cross-coupling reactions that could be challenging to implement on complex azines. The presence of the cyano group provides an alternative pathway for introducing functionality without requiring harsh reaction conditions or specialized catalysts.

The electronic effects of the cyano group complement those of the chlorine substituent in this compound, creating a compound with enhanced electrophilic character and increased reactivity toward nucleophilic species. This synergistic effect between the electron-withdrawing substituents enables the compound to participate in a wide range of chemical transformations while maintaining structural integrity. Contemporary synthetic methodologies have leveraged these properties to develop efficient routes for constructing complex heterocyclic frameworks using cyano-substituted pyrimidines as key intermediates.

Propiedades

IUPAC Name |

6-chloro-2-methylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c1-4-9-5(3-8)2-6(7)10-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZFSEQCFIUHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192064-60-0 | |

| Record name | 6-chloro-2-methylpyrimidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Materials and Key Intermediates

- 2-Methyl-4,6-dichloropyrimidine is a common starting material for the preparation of 6-chloro-2-methylpyrimidine-4-carbonitrile. This compound allows selective nucleophilic substitution at the 4-position.

- Malononitrile and related cyanide sources are typically used for introducing the nitrile group via nucleophilic substitution or condensation reactions.

Chlorination and Amination Steps

A patent describing related pyrimidine derivatives outlines a preparation method involving the reaction of ethyl 2-aminothiazole-5-carboxylate with 2-methyl-4,6-dichloropyrimidine to yield intermediates bearing the 6-chloro-2-methylpyrimidine core. This suggests that 2-methyl-4,6-dichloropyrimidine serves as a versatile intermediate for functionalization at the 4-position.

Cyanation via Condensation Reactions

A related preparation method for 2-chloro-4,6-dimethoxypyrimidine, which shares structural similarities with this compound, employs a three-step process:

- Salifying reaction : Formation of a salt intermediate from malononitrile and hydrochloric acid in a composite solvent.

- Cyanamide reaction : Conversion of the salt intermediate to an amino-cyano-propylene imine derivative under alkaline conditions.

- Condensation reaction : Catalytic condensation under controlled temperature and HCl gas atmosphere to form the pyrimidine ring with chloro and methoxy substituents.

Although this method is for a methoxy-substituted pyrimidine, the principles of salifying, cyanamide reaction, and condensation can be adapted for the synthesis of this compound by replacing methoxy groups with methyl and nitrile functionalities.

Detailed Preparation Method (Adapted and Inferred)

| Step No. | Reaction Type | Reagents and Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Starting Material Prep | Use 2-methyl-4,6-dichloropyrimidine as the core substrate | 2-methyl-4,6-dichloropyrimidine |

| 2 | Selective Amination | React with nucleophilic amine derivatives (e.g., ethyl 2-aminothiazole-5-carboxylate) to substitute at 4-position | 6-chloro-2-methylpyrimidine-4-amino intermediate |

| 3 | Hydrolysis/Conversion | Convert amino intermediate to carboxylic acid or nitrile via hydrolysis or dehydration | This compound |

| 4 | Purification | Crystallization or recrystallization using methanol or other solvents | Pure this compound |

Reaction Conditions and Solvents

- Solvents : Composite solvents including dimethylformamide, dimethylacetamide, dimethyl sulfoxide, and others are effective for the salifying and condensation steps due to their polarity and ability to dissolve both organic and inorganic reagents.

- Temperature : Reactions are typically carried out between -25 °C to 120 °C depending on the step, with careful control during condensation to maximize yield and purity.

- Catalysts : Acid catalysts such as hydrochloric acid gas are used to promote ring closure and substitution reactions.

Yield and Purity Considerations

- The yield of pyrimidine derivatives via these methods can range from moderate to high (up to 90% in some cases for related compounds).

- Purity is enhanced by washing the solid intermediates with composite solvents and recrystallization from methanol.

- Use of composite solvents and controlled reaction conditions improves product content and reduces impurities.

Summary Table of Key Preparation Features

| Feature | Description |

|---|---|

| Starting Material | 2-methyl-4,6-dichloropyrimidine |

| Key Reactions | Selective nucleophilic substitution, salifying, cyanamide reaction, condensation |

| Solvents | Composite solvent mixtures (DMF, DMAc, DMSO, etc.) |

| Catalysts | Hydrochloric acid gas, acid catalysts |

| Temperature Range | -25 °C to 120 °C |

| Yield | Moderate to high (variable, ~55%-90% depending on method and purification) |

| Purification Methods | Filtration, washing with solvents, recrystallization |

Research Findings and Notes

- The preparation of this compound benefits from starting with 2-methyl-4,6-dichloropyrimidine due to its reactivity and availability.

- Adaptation of methods used for related pyrimidine derivatives, such as 2-chloro-4,6-dimethoxypyrimidine, provides a practical synthetic route involving salifying, cyanamide, and condensation steps.

- Optimization of solvent systems and reaction parameters is critical for maximizing yield and purity.

- The use of composite solvents and acid catalysts enhances reaction efficiency and product crystallinity.

Análisis De Reacciones Químicas

Types of Reactions: 6-Chloro-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) in the presence of catalysts such as cobalt ferrite (CoFe2O4) are used for oxidation.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides and other oxidized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Chloro-2-methylpyrimidine-4-carbonitrile has been investigated for its potential as an antimicrobial agent and anticancer drug . Research indicates that derivatives of this compound exhibit varying degrees of activity against different pathogens and cancer cell lines. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrimidine ring can enhance biological activity, making it a valuable scaffold for drug development .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The nucleophilic substitution reactions involving the chlorine atom allow for the introduction of diverse functional groups, enabling the synthesis of tailored compounds for specific applications .

Agricultural Chemistry

In agricultural applications, this compound is explored for its potential use in developing agrochemicals . Its derivatives may possess herbicidal or fungicidal properties, contributing to crop protection strategies against pests and diseases .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound showed promising results against several bacterial strains. The derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Properties

Research into the anticancer properties revealed that certain derivatives effectively inhibited cancer cell proliferation in vitro. The mechanism was linked to the compound's ability to induce apoptosis in targeted cancer cells, highlighting its therapeutic potential in oncology .

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrimidinecarbonitriles exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison of 6-Chloro-2-methylpyrimidine-4-carbonitrile with structurally related compounds:

Table 1: Comparative Analysis of Pyrimidinecarbonitrile Derivatives

Key Observations :

Substituent Effects on Solubility: Amino groups (e.g., in 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile) enhance solubility via hydrogen bonding, whereas methyl or chloro groups (as in the target compound) increase lipophilicity, favoring membrane permeability . The carbonitrile group (-CN) contributes to electron-withdrawing effects, stabilizing the ring system and influencing reactivity in nucleophilic substitutions .

Chloro substituents at position 6 (as in the target compound) may direct electrophilic aromatic substitution reactions to specific ring positions, aiding regioselective synthesis .

Biological Relevance: Compounds with aryl substituents (e.g., 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile) exhibit antimicrobial properties, suggesting that the target compound could be optimized for similar applications . The absence of polar groups in the target compound may limit solubility but improve blood-brain barrier penetration, relevant for CNS-targeted drugs .

Actividad Biológica

6-Chloro-2-methylpyrimidine-4-carbonitrile is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in drug discovery and development due to its unique structural properties and biological interactions.

- Molecular Formula : C7H6ClN3

- Molecular Weight : 171.59 g/mol

- CAS Number : 1192064-60-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro group enhances its binding affinity, which can lead to inhibition of specific enzymatic pathways or modulation of receptor activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can demonstrate both antibacterial and antifungal activities against various strains.

| Microorganism | Activity | MIC (µM) |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | 5.64 - 77.38 |

| Escherichia coli | Moderate inhibition | 2.33 - 156.47 |

| Candida albicans | Moderate antifungal activity | 16.69 - 78.23 |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that pyrimidine derivatives can exhibit cytotoxic effects against cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound's IC50 values indicate promising anticancer potential:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.87 - 12.91 |

| MDA-MB-231 | 1.75 - 9.46 |

These results highlight the compound's potential as an anticancer agent, with better efficacy compared to established drugs like 5-Fluorouracil .

Case Studies

- Antibacterial Screening : A study evaluating the antibacterial properties of various pyrimidine derivatives found that compounds with similar structures showed effective inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that modifications at the C2 and C6 positions significantly influenced antibacterial potency .

- Anticancer Evaluation : In a series of experiments assessing the cytotoxic effects of pyrimidine derivatives on cancer cell lines, it was found that certain substitutions led to enhanced activity, suggesting a structure-activity relationship (SAR) that could be exploited in drug design .

Q & A

Q. What are the established synthetic routes for 6-Chloro-2-methylpyrimidine-4-carbonitrile?

The synthesis typically involves multi-step reactions, including chlorination and condensation. A common method starts with a pyrimidine precursor (e.g., 4-methylpyrimidine-2-carbonitrile), which undergoes chlorination using phosphoryl chloride (POCl₃) under reflux conditions to introduce the chlorine atom at the 6-position . Alternative routes involve condensation of β-chloroenaldehyde derivatives with urea or thiourea analogs, followed by cyclization and nitrile group introduction . Key intermediates are purified via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are employed for structural characterization?

Standard methods include:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substituent positions and methyl/chlorine group assignments .

- IR spectroscopy to identify nitrile (C≡N) stretches (~2200–2250 cm⁻¹) and pyrimidine ring vibrations .

- Mass spectrometry (EI/ESI) for molecular ion verification (e.g., [M+H]+ at m/z 167.1) and fragmentation patterns .

- X-ray crystallography (if single crystals are obtainable) to resolve spatial arrangements of substituents .

Advanced Research Questions

Q. How can substituent reactivity at specific positions be controlled during derivatization?

The chlorine atom at the 6-position is highly electrophilic, enabling nucleophilic substitution with amines, thiols, or alkoxides. To avoid competing side reactions (e.g., nitrile hydrolysis), conditions must be optimized:

- Temperature control : Reactions with amines proceed at 60–80°C in polar aprotic solvents (DMF, DMSO) .

- Steric hindrance mitigation : Use bulky bases (e.g., DBU) to suppress dechlorination or ring-opening .

- Regioselectivity : The 2-methyl group directs electrophilic substitution to the 4- or 5-positions; DFT calculations (B3LYP/6-31G*) predict charge distribution to guide functionalization .

Q. What computational methods predict the compound's reactivity and stability?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to:

- Calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic site identification .

- Simulate reaction pathways (e.g., chlorination kinetics) using transition state theory .

- Evaluate thermodynamic stability via Gibbs free energy comparisons of tautomers or intermediates .

Benchmarking against experimental data (e.g., NMR shifts) improves accuracy .

Q. How can researchers address contradictions in reported biological activities?

Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Impurity profiles : Trace by-products (e.g., dechlorinated analogs) can skew assays; HPLC purity >98% is critical .

- Assay conditions : Varying pH or solvent systems (DMSO vs. aqueous buffers) alter compound solubility and target binding .

- Structural analogs : Subtle modifications (e.g., replacing chlorine with fluorine) drastically change pharmacodynamics .

Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (SPR, MST) are recommended for validation .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Intermediate trapping : Quenching reactive intermediates (e.g., enamines) with acetic anhydride prevents decomposition .

- Catalyst screening : Palladium catalysts (e.g., Pd/C) enhance coupling reactions, while phase-transfer catalysts (e.g., TBAB) improve biphasic conditions .

- Solvent selection : High-boiling solvents (toluene, xylene) favor cyclization, while low-polarity solvents (CH₂Cl₂) reduce side-product formation .

Data Contradiction Analysis

Q. Why do computational models and experimental results sometimes diverge for this compound?

- Basis set limitations : Smaller basis sets (e.g., 6-31G) may inadequately describe electron density around the nitrile group, leading to inaccurate dipole moment predictions .

- Implicit solvent assumptions : Continuum models (e.g., PCM) often fail to account for explicit hydrogen bonding in polar solvents, affecting stability calculations .

- Crystal packing effects : X-ray structures may show non-covalent interactions (π-stacking) absent in gas-phase DFT models .

Hybrid QM/MM approaches and molecular dynamics simulations improve agreement with experimental data .

Methodological Recommendations

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity isolates .

- Stability testing : Monitor degradation under UV light and humidity via accelerated stability studies (ICH Q1A guidelines) .

- Biological assays : Pair in vitro enzyme inhibition (e.g., Src/Abl kinases) with cell-based viability assays (MTT, ATP-lite) to confirm mechanistic specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.